4-(Quinoline-8-sulfonamido)benzoic acid
Overview
Description
4-(Quinoline-8-sulfonamido)benzoic acid, also known as 4-QSBA, is a synthetic compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is a highly versatile compound that can be used in a variety of experiments and studies, including those related to drug development and drug delivery. 4-QSBA is a valuable tool for scientists due to its unique properties and advantages.
Scientific Research Applications
4-(Quinoline-8-sulfonamido)benzoic acid is a chemical compound that falls under the category of quinolines . Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
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Medicinal Chemistry
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Chemical Synthesis
- Quinoline motifs can be synthesized through various methods .
- For example, substituted ortho-N-vinylamino derivatives of benzoic acid can undergo cyclization to form a 4-quinolone ring .
- The cyclization of certain compounds takes place in the presence of sodium ethoxide, under the influence of potassium tert-butoxide in tert-butyl alcohol, in absolute dioxane in the presence of sodium hydroxide, or in THF in the presence of lithium diisopropylamide .
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Pharmaceutical Research
- Quinoline derivatives, such as quinine and its derivatives, have been used to treat various conditions, including nocturnal leg cramps, arthritis, and prion infections .
- 2-Hydroxyquinoline and 4-hydroxyquinoline (4-quinolinol) were isolated from plant sources, and they exist as 2 (1 H )-quinolone and 4 (1 H )-quinolone, respectively .
- Various animals and bacterial species also produce compounds of the quinoline class such as those containing 2,4-dihydroxyquinoline (2,4-quinolindiol; DHQ) .
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Material Science
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Natural Products
- Quinoline derivatives, such as quinine and its derivatives, have been isolated from natural sources .
- Quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis, and it has also been used with limited success to treat people who had been infected by prions .
- 2-Hydroxyquinoline and 4-hydroxyquinoline (4-quinolinol) were isolated from plant sources, and they exist as 2 (1 H )-quinolone and 4 (1 H )-quinolone, respectively .
- Various animals and bacterial species also produce compounds of the quinoline class such as those containing 2,4-dihydroxyquinoline (2,4-quinolindiol; DHQ) .
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Chemical Properties
properties
IUPAC Name |
4-(quinolin-8-ylsulfonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-16(20)12-6-8-13(9-7-12)18-23(21,22)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQVTLMGAPBCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354581 | |
Record name | 4-(quinoline-8-sulfonamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinoline-8-sulfonamido)benzoic acid | |
CAS RN |
116834-64-1 | |
Record name | 4-(quinoline-8-sulfonamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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